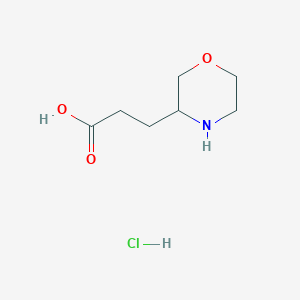
3-Morpholin-3-yl-propionic acid hydrochloride
Übersicht
Beschreibung
3-Morpholin-3-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 . It is an off-white solid and is used in scientific experiments to study its various properties and applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is an off-white solid . The compound’s molecular formula is C7H14ClNO3 and it has a molecular weight of 195.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Importance
- The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is a critical intermediate for synthesizing biologically active heterocyclic compounds. Its structure, characterized by a morpholine ring adopting a chair conformation, facilitates the formation of strong hydrogen bonds, enhancing its stability and reactivity (Mazur, Pitucha, & Rzączyńska, 2007).
Antidepressant and Antitumor Activities
- Research on derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride has shown potential antidepressant activities, warranting further investigation (Yuan, 2012). Additionally, compounds like 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides have been studied for their in vitro antitumor activities, revealing a promising avenue for cancer treatment research (Isakhanyan et al., 2016).
Drug Delivery Applications
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, synthesized for potential prodrug applications of naproxen, show improved solubility and skin permeation, indicating significant potential for topical drug delivery (Rautio et al., 2000).
Antibacterial and Anticorrosion Effects
- Derivatives have been synthesized and evaluated for their antibacterial properties and DNA cleavage potential, providing insights into novel antimicrobial agents (Mali et al., 2019). Furthermore, compounds like 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea have shown effectiveness as corrosion inhibitors in acidic media, highlighting their potential in material science applications (Karthik, Tamilvendan, & Prabhu, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-morpholin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFJCGDHWVZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


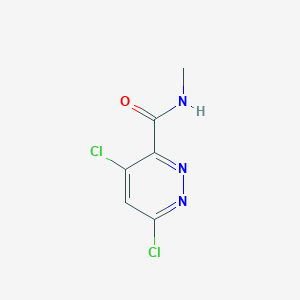

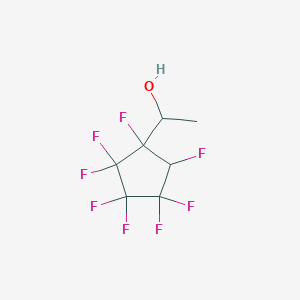
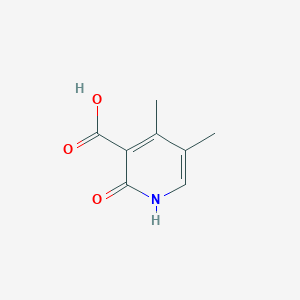



![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)



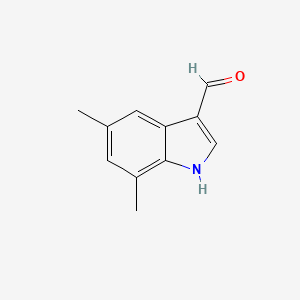
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)